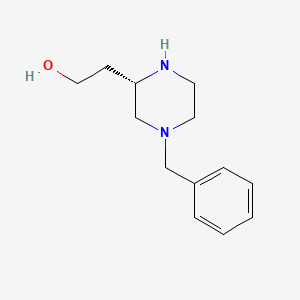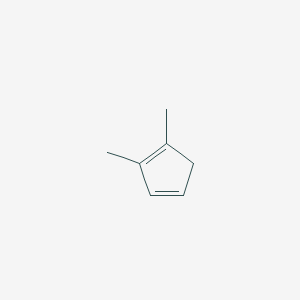
2,2,5,5-TETRAMETHYLHEXANEDIOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-Tetramethylhexanedioic acid is an organic compound with the molecular formula C10H18O4 It is a dicarboxylic acid characterized by the presence of four methyl groups attached to the hexanedioic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethylhexanedioic acid typically involves the oxidation of 2,2,5,5-tetramethylhexane. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
2,2,5,5-Tetramethylhexane+2KMnO4+2H2SO4→2,2,5,5-Tetramethylhexanedioic acid+2MnO2+2K2SO4+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative oxidizing agents such as ozone (O3) or hydrogen peroxide (H2O2) may be employed to achieve the desired product.
化学反应分析
Types of Reactions
2,2,5,5-Tetramethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of smaller carboxylic acids or carbon dioxide.
Reduction: Reduction of the carboxylic groups can yield the corresponding alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Smaller carboxylic acids or carbon dioxide.
Reduction: 2,2,5,5-Tetramethylhexanediol.
Substitution: Esters or amides of this compound.
科学研究应用
2,2,5,5-Tetramethylhexanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism by which 2,2,5,5-tetramethylhexanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Adipic Acid: A dicarboxylic acid with a similar hexanedioic acid backbone but without the methyl groups.
Pimelic Acid: Another dicarboxylic acid with a longer carbon chain and no methyl groups.
Suberic Acid: A dicarboxylic acid with an eight-carbon chain and no methyl groups.
Uniqueness
2,2,5,5-Tetramethylhexanedioic acid is unique due to the presence of four methyl groups, which impart distinct steric and electronic properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
4916-85-2 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethylhexanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-9(2,7(11)12)5-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
InChI 键 |
ZNMDSQBHOLGTPA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C)(C)C(=O)O)C(=O)O |
规范 SMILES |
CC(C)(CCC(C)(C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)






![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3190865.png)
